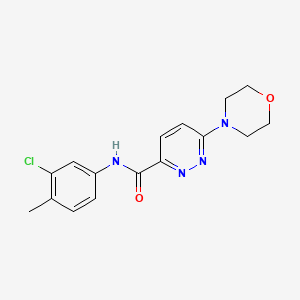
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide, also known as BRQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BRQ belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antimicrobial and Antifungal Activities
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide and its derivatives have shown significant potential in antimicrobial and antifungal applications. For instance, adamantane-isothiourea hybrid derivatives demonstrated potent broad-spectrum antibacterial activity against standard strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017). Similarly, other derivatives synthesized from bromophenyl carbothioamide showed promising antimicrobial activity against a variety of bacterial species and fungal strains, indicating their potential in the development of new antimicrobial agents (Babu et al., 2015).
Urease Inhibition
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and assessed for their urease inhibitory potential. Several of these compounds were found to be more potent than the standard thiourea, indicating their potential application in medical treatments where urease inhibition is required (Ali et al., 2021).
Hypoglycemic Activities
In the realm of diabetes research, certain adamantane-isothiourea hybrid derivatives of this compound have exhibited potent hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats. These compounds have shown a dose-independent reduction in serum glucose levels, paving the way for new treatments in diabetes management (Al-Wahaibi et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of this compound, specifically N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC), have been synthesized and identified as effective corrosion inhibitors for steel in hydrochloric acid solution. These findings highlight their potential application in industrial corrosion protection strategies (About et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors . These studies revealed that these compounds displayed good docking scores within the binding pocket of selected proteins, suggesting potential as lead compounds for rational drug designing .
Biochemical Pathways
Similar compounds have shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . Anticancer screening results indicated that these compounds were found to be active against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase (AchE) and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of their activity . For instance, N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been observed to inhibit AchE, which is essential for the breakdown of acetylcholine in the nervous system .
Cellular Effects
The effects of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with AchE involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and resulting in increased acetylcholine levels in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy over time . Long-term exposure to the compound has also been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in specific tissues are influenced by factors such as lipophilicity and binding affinity to transport proteins .
Subcellular Localization
N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize in mitochondria, where it may exert effects on mitochondrial function and energy metabolism . Additionally, targeting signals and post-translational modifications may direct the compound to other cellular compartments, influencing its biological activity .
properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYQLHMHOCSIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
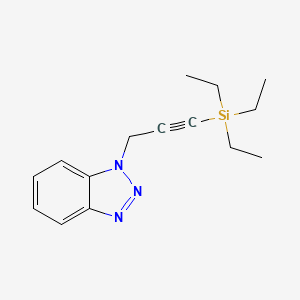


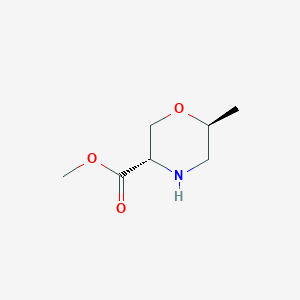
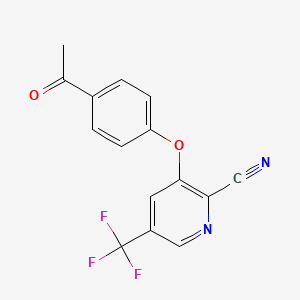
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)
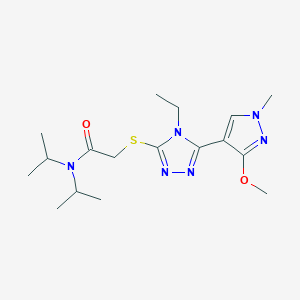
![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)
![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)
